3-Methyl-2-(propan-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72693-04-0 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13N/c1-7(2)9-8(3)5-4-6-10-9/h4-7H,1-3H3 |
InChI Key |
HJKBDBLPTFAXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 2 Propan 2 Yl Pyridine
Novel Catalytic Approaches to 3-Methyl-2-(propan-2-yl)pyridine Synthesis
The construction of the 2,3-dialkylpyridine core of this compound can be efficiently achieved through modern catalytic methods. These approaches offer significant advantages over classical condensation reactions, including higher yields, milder reaction conditions, and greater functional group tolerance.
Transition Metal-Catalyzed Annulation Reactions for Pyridine (B92270) Ring Formation
Transition metal catalysis provides powerful tools for the construction of the pyridine ring through cycloaddition reactions. A prominent strategy is the [2+2+2] cycloaddition of alkynes and nitriles, which can assemble the pyridine core in a single step. For the synthesis of this compound, this would conceptually involve the reaction of an appropriately substituted alkyne with a nitrile that provides the nitrogen atom of the heterocycle. Cobalt and rhodium complexes are often employed as catalysts for these transformations. rsc.org
Another powerful approach is the transition-metal-catalyzed C-H functionalization of pre-existing pyridine rings or their precursors. nih.gov For instance, a pre-functionalized pyridine, such as a halopyridine, can undergo regioselective cross-coupling reactions to introduce the methyl and isopropyl groups. Palladium and copper catalysts are frequently used for such transformations, enabling the formation of carbon-carbon bonds at specific positions on the pyridine ring. beilstein-journals.org
Recent advancements have also focused on the direct C-H activation of the pyridine ring, which circumvents the need for pre-functionalization with leaving groups. Rare-earth metal catalysts have shown promise in the C-H alkylation of pyridines with olefins, providing an atom-economical route to substituted pyridines. organic-chemistry.org
Organocatalytic Strategies for Constructing this compound
Organocatalysis has emerged as a complementary and often more sustainable alternative to transition metal catalysis. These metal-free catalysts can promote complex cascade reactions to build the pyridine skeleton. For example, L-proline has been utilized as an efficient organocatalyst for the one-pot synthesis of polysubstituted pyridines. rsc.orgnih.gov These reactions often proceed through a series of Michael additions and condensation steps, starting from simple and readily available precursors.
A plausible organocatalytic route to a precursor for this compound could involve the reaction of an enamine with an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization. The choice of organocatalyst is crucial for controlling the stereochemistry of the intermediates, which can be important for the synthesis of chiral pyridine derivatives.
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Aqueous Reaction Media for Enhanced Sustainability
Performing reactions in water or in the absence of a solvent can significantly reduce the environmental impact of a synthesis. Multicomponent reactions, which combine three or more starting materials in a single step, are particularly well-suited for solvent-free conditions. For instance, the synthesis of polysubstituted pyridines has been achieved under solvent-free conditions using heterogeneous catalysts that can be easily recovered and reused. core.ac.uk The use of sonochemistry, or ultrasound irradiation, can also promote reactions in greener media and often leads to shorter reaction times and higher yields. rsc.orgnih.gov
Utilization of Renewable Feedstocks and Reagents
A key aspect of green chemistry is the use of renewable resources as starting materials. While the direct synthesis of this compound from biomass-derived feedstocks is still a developing area, the principles can be applied to the choice of reagents and catalysts. For example, using organocatalysts derived from natural amino acids, such as L-proline, aligns with this principle. rsc.orgnih.gov Furthermore, the development of catalysts based on abundant and non-toxic metals is a major focus of green chemistry research.
Regioselective and Stereoselective Synthesis of this compound Precursors
The synthesis of a specific isomer like this compound hinges on the ability to control the regioselectivity of the reactions. This is often achieved by the careful design of precursors that have directing groups or specific reactivity patterns.
One effective strategy is the regioselective lithiation of halopyridines. researchgate.net By using a strong base like lithium diisopropylamide (LDA), a proton can be selectively removed from a position adjacent to a halogen atom. The resulting organolithium species can then be reacted with an electrophile to introduce a substituent at that specific position. This method allows for the stepwise and controlled construction of the desired substitution pattern.
For instance, a 2-halopyridine could be first functionalized at the 3-position via lithiation, followed by a subsequent reaction to introduce the second substituent. The choice of the halogen and the reaction conditions are critical for achieving high regioselectivity.
The development of stereoselective methods is also crucial, particularly if the target molecule is chiral or if chiral intermediates are involved. While this compound itself is not chiral, the use of chiral catalysts or auxiliaries can be important in controlling the three-dimensional arrangement of atoms during the synthesis of more complex molecules containing this pyridine core.
Below is a table summarizing hypothetical reaction conditions for the synthesis of a 2,3-disubstituted pyridine, which could be adapted for this compound, based on the discussed methodologies.
| Methodology | Catalyst/Reagent | Starting Materials | Solvent | Temperature (°C) | Hypothetical Yield (%) | Reference Principle |
| Transition Metal-Catalyzed Cross-Coupling | Pd(PPh₃)₄ | 2-Bromo-3-methylpyridine, Isopropylzinc chloride | THF | 60-80 | 70-85 | organic-chemistry.org |
| Organocatalytic Annulation | L-Proline | α,β-Unsaturated ketone, Enamine, Ammonium (B1175870) acetate | Ethanol | Reflux | 65-80 | rsc.orgnih.gov |
| Regioselective Lithiation | LDA, then (CH₃)₂CH-Br | 3-Bromopyridine | THF | -78 to rt | 60-75 | researchgate.net |
| Green Synthesis (Sonochemistry) | L-Proline | α,β-Unsaturated ketone, Enamine, Ammonium acetate | Ethanol | Ultrasound | 75-90 | rsc.orgnih.gov |
Continuous Flow Chemistry Applications in the Scalable Synthesis of this compound
The scalable synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of continuous flow chemistry. mdpi.com This manufacturing paradigm offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles, and the potential for seamless integration of reaction and purification steps. mdpi.comresearchgate.net For the synthesis of substituted pyridines like this compound, continuous flow methodologies present a viable pathway to efficient and scalable production.
While specific research detailing the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles can be effectively illustrated through the well-established continuous flow synthesis of the closely related compound, 3-methylpyridine (B133936) (also known as 3-picoline).
A patented process demonstrates the synthesis of 3-methylpyridine from formaldehyde, paracetaldehyde, ammonia (B1221849), and acetic acid in a continuous flow system. google.comgoogle.com This process highlights the key parameters that can be controlled with high precision in a flow reactor to achieve high yield and space-time yield. The reaction is conducted in a high-pressure reactor with efficient mixing, such as a continuous flow-through stirrer vessel or a loop-reactor. google.comgoogle.com The ability to maintain specific molar ratios of reactants, concentrations, temperature, and pressure within a narrow range is a hallmark of continuous flow systems. researchgate.net
The following table summarizes the operational parameters and outcomes for the continuous flow synthesis of 3-methylpyridine, providing a model for the potential scalable production of other alkyl-substituted pyridines.
| Parameter | Value |
| Reactants | Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid |
| Reactor Type | Continuous flow-through stirrer vessel or loop-reactor |
| Reaction Temperature | 260-300°C |
| Reaction Pressure | 30-130 bar |
| Molar Ratio (Formaldehyde:Paracetaldehyde) | 0.7-1.4 Mol/Mol |
| Ammonia Concentration | 10-20 weight-% |
| Acetic Acid Concentration | 4-20 weight-% |
| Paracetaldehyde Concentration | 0.4-1.6 Mol/kg |
| Residence Time (Continuous) | 10-30 minutes |
| 3-Methylpyridine Yield | > 64% |
| Space/Time Yield of 3-Methylpyridine | > 100 kg/m ³*h |
This data is based on the synthesis of 3-methylpyridine as described in patent literature and serves as an illustrative example for the potential continuous flow synthesis of related compounds. google.comgoogle.com
Mechanistic Investigations of 3 Methyl 2 Propan 2 Yl Pyridine Reactivity and Transformations
Elucidation of Electrophilic Aromatic Substitution Mechanisms on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the electron-deficient nature of the heterocycle. youtube.com The nitrogen atom withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.com For 3-Methyl-2-(propan-2-yl)pyridine, the inductive effects of the methyl and isopropyl groups enhance the electron density of the ring to some extent, but the positions of substitution are still governed by the strong directing effect of the nitrogen atom.
Nitration: The nitration of pyridine and its derivatives often requires harsh conditions. A common method involves the use of dinitrogen pentoxide (N₂O₅) in the presence of sulfur dioxide. psu.eduntnu.no The reaction proceeds through the formation of an N-nitropyridinium intermediate. psu.eduntnu.no This intermediate then undergoes a rearrangement, facilitated by a nucleophile like bisulfite, to yield the 3-nitropyridine (B142982) product. ntnu.no For this compound, nitration is expected to occur at the 5-position, which is meta to the deactivating nitrogen atom and avoids steric hindrance from the isopropyl group. The proposed mechanism involves a nih.govyoutube.com sigmatropic shift of the nitro group. rsc.org
Halogenation: Direct halogenation of pyridines using electrophilic methods can be challenging and often requires severe conditions. nih.gov An alternative approach involves the formation of Zincke imine intermediates, which allows for regioselective halogenation under milder conditions. nih.gov Another strategy for 4-selective halogenation involves the conversion of pyridines to their N-oxides, followed by nitration and subsequent displacement of the nitro group with a halide. nih.gov For this compound, direct bromination with Br₂ and a Lewis acid like FeBr₃ would likely lead to substitution at the 5-position, directed by the alkyl groups and avoiding the deactivated positions ortho and para to the nitrogen. chegg.com
Sulfonation: The sulfonation of pyridine typically requires fuming sulfuric acid and high temperatures. The reaction is reversible and thermodynamically controlled. For substituted pyridines, the position of sulfonation is influenced by both electronic and steric factors. In the case of this compound, sulfonation is anticipated to occur at the 5-position. A related process for producing pyridine-3-sulfonic acids involves the sulfonation of a 3-chloropyridine-N-oxide intermediate, followed by reduction. google.com
Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions are generally not successful with pyridine itself because the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring to an even greater extent. nih.govlibretexts.org However, for certain activated pyridine derivatives, these reactions can be achieved. Friedel-Crafts acylation, which uses an acyl chloride or anhydride (B1165640) with a Lewis acid, is a common method for introducing acyl groups. rsc.orgnih.gov The reaction proceeds through the formation of an acylium ion electrophile. libretexts.org Due to the deactivating nature of the pyridine nitrogen, direct Friedel-Crafts reactions on this compound are unlikely to be efficient.
Nucleophilic Attack and Reaction Pathways at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a target for nucleophilic attack by various reagents.
N-Oxide Formation: The nitrogen atom of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid. The formation of the N-oxide significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. For instance, the N-oxide can be nitrated at the 4-position, and subsequent deoxygenation yields the 4-nitro-substituted pyridine. abertay.ac.uk
Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, is a classic example of nucleophilic attack at the nitrogen atom. The resulting pyridinium (B92312) salt has altered solubility and electronic properties compared to the parent pyridine.
Functionalization and Transformation Mechanisms of the Isopropyl Side Chain
The isopropyl group attached to the pyridine ring can also undergo various chemical transformations.
Oxidation: The benzylic position of the isopropyl group is susceptible to oxidation. Under appropriate conditions, the isopropyl group can be oxidized to a carbonyl group or a carboxylic acid. This transformation provides a route to synthesize various pyridine derivatives with different functional groups at the 2-position.
Radical Halogenation: The isopropyl side chain can be functionalized through radical halogenation. In the presence of a radical initiator, such as AIBN, and a halogen source, like N-bromosuccinimide (NBS), a hydrogen atom at the benzylic position can be replaced by a halogen atom. This reaction proceeds through a radical chain mechanism involving the formation of a stabilized benzylic radical intermediate.
Oxidative and Reductive Transformation Pathways of the Pyridine Nucleus
The pyridine ring itself can undergo both oxidation and reduction reactions.
Oxidation: As mentioned earlier, the pyridine nitrogen can be oxidized to an N-oxide. Complete oxidation of the pyridine ring, leading to ring-opening, is also possible under harsh oxidative conditions.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. The reduction proceeds in a stepwise manner, first forming a dihydropyridine (B1217469) intermediate, which is then further reduced to a tetrahydropyridine (B1245486) and finally to the fully saturated piperidine. The conditions for hydrogenation can be controlled to achieve partial or complete reduction of the ring.
Reaction Kinetics and Thermodynamics of Key Transformations Involving this compound
The rates and equilibrium positions of the reactions involving this compound are governed by kinetic and thermodynamic principles.
The kinetics of electrophilic aromatic substitution are influenced by the activation energy of the rate-determining step, which is typically the formation of the sigma complex. The presence of activating groups like methyl and isopropyl lowers this activation energy, increasing the reaction rate compared to unsubstituted pyridine.
The thermodynamics of these reactions are determined by the relative stabilities of the reactants and products. For example, in Friedel-Crafts alkylation, the formation of more stable carbocation intermediates can lead to rearrangements, affecting the product distribution. plymouth.ac.uk In contrast, Friedel-Crafts acylation is generally irreversible and not prone to rearrangements due to the stability of the acylium ion. libretexts.org
Table 1: Summary of Mechanistic Data for Key Transformations
| Transformation | Reagents and Conditions | Key Intermediate(s) | Mechanistic Notes |
|---|---|---|---|
| Nitration | N₂O₅, SO₂ | N-nitropyridinium ion, dihydropyridine | Proceeds via a rearrangement mechanism, likely a nih.govyoutube.com sigmatropic shift. |
| Halogenation | Br₂, FeBr₃ | Sigma complex | Standard electrophilic aromatic substitution mechanism. |
| N-Oxide Formation | H₂O₂ or peroxy acid | - | Nucleophilic attack of the pyridine nitrogen on the oxygen atom of the oxidant. |
| Catalytic Hydrogenation | H₂, Pd/C | Dihydropyridine, tetrahydropyridine | Stepwise reduction of the aromatic ring. |
Identification and Characterization of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms often relies on the identification and characterization of transient species such as intermediates and transition states.
Reaction Intermediates: In the nitration of pyridines with dinitrogen pentoxide, the N-nitropyridinium ion and subsequent dihydropyridine adducts have been identified as key intermediates. psu.edursc.org In electrophilic aromatic substitution reactions, the sigma complex (arenium ion) is a well-established intermediate. For nucleophilic aromatic substitution, Meisenheimer complexes can be formed.
Transition States: Computational chemistry plays a crucial role in characterizing the structures and energies of transition states. For example, in the alkaline hydrolysis of sulfonate esters, computational studies have been used to model the transition state and determine whether the reaction proceeds through a concerted or stepwise mechanism. acs.org Similarly, for Friedel-Crafts reactions, the transition state involves the interaction of the aromatic ring with the electrophile and the Lewis acid catalyst. nih.gov
Computational and Theoretical Studies of 3 Methyl 2 Propan 2 Yl Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Methyl-2-(propan-2-yl)pyridine, these methods could provide invaluable insights into its stability, reactivity, and electronic nature.
Density Functional Theory (DFT) Analysis of Electronic Distribution and Orbital Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would involve calculating the electron density to understand how electrons are distributed across the molecule. This can reveal key information about its chemical behavior.
Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A hypothetical DFT study could yield data similar to that presented in the table below, which would be essential for predicting the compound's reactivity in various chemical reactions.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.9 D | Measures the polarity of the molecule |
This table presents hypothetical data that would be the target of a DFT study on this compound.
Ab Initio Calculations of Conformational Isomers and Energy Landscapes
Ab initio calculations, which are based on first principles of quantum mechanics without experimental data, are ideal for exploring the conformational landscape of flexible molecules like this compound. The rotation around the single bond connecting the propan-2-yl group to the pyridine (B92270) ring can lead to different spatial arrangements, known as conformational isomers or conformers.
By performing these calculations, a potential energy surface can be mapped out, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding the molecule's structure and how it might interact with other molecules, such as in biological systems or as a ligand in catalysis.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum chemical calculations often model molecules in a vacuum, molecular dynamics (MD) simulations can provide a more realistic picture by modeling the molecule's behavior over time in the presence of a solvent. For this compound, an MD simulation could reveal how the surrounding solvent molecules influence its shape and movement.
These simulations track the positions and velocities of atoms over a set period, offering a dynamic view of conformational changes. This would be particularly useful for understanding how the molecule behaves in different environments, which is crucial for applications in solution-phase chemistry.
Theoretical Prediction of Spectroscopic Signatures for this compound
Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for identification and characterization. For this compound, theoretical predictions of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra would be invaluable.
A theoretical IR spectrum, for instance, would show characteristic vibrational frequencies corresponding to different functional groups within the molecule. Similarly, calculated NMR chemical shifts would help in assigning the signals in an experimental NMR spectrum to specific atoms.
| Spectroscopic Technique | Predicted Data | Application |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Functional group identification |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants | Structural elucidation |
| Ultraviolet-Visible (UV-Vis) | Electronic transition wavelengths and oscillator strengths | Characterization of electronic properties |
This table outlines the types of spectroscopic data that could be computationally predicted for this compound.
Computational Modeling of Reaction Pathways and Energy Barriers
Computational modeling can be used to explore potential reaction pathways for this compound, providing insights into its synthesis and degradation. By calculating the energy profiles of different reaction coordinates, it is possible to identify the transition states and determine the activation energy barriers.
This information is crucial for optimizing reaction conditions and for understanding the mechanisms of chemical transformations involving this compound. For example, modeling could be used to study electrophilic aromatic substitution on the pyridine ring or reactions involving the alkyl substituents.
Advanced Spectroscopic and Spectrometric Characterization of 3 Methyl 2 Propan 2 Yl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic compounds in solution. For 3-Methyl-2-(propan-2-yl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques are powerful methods for resolving complex spectral overlaps and establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a strong correlation between the methine proton of the isopropyl group and the six protons of its two methyl groups. It would also map the couplings between the aromatic protons on the pyridine (B92270) ring (H4, H5, and H6).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C). It is instrumental in assigning the carbon resonances. For instance, the signal for the C4 proton would show a cross-peak to the C4 carbon, the isopropyl methine proton to its carbon, and so on.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly crucial for confirming the substitution pattern on the pyridine ring. Key expected correlations would include:
The protons of the C3-methyl group showing a cross-peak to the C2, C3, and C4 carbons.
The isopropyl methine proton showing correlations to the C2 carbon of the pyridine ring and the carbons of the isopropyl methyl groups.
The H6 proton showing a correlation to C2.
A table of predicted ¹H and ¹³C NMR chemical shifts, based on computational models and data from similar structures like 3-methyl-2-phenylpyridine (B78825) and 2-isopropylpyridine, provides a reference for experimental verification. nih.govchemicalbook.com
Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected HSQC/HMBC Correlations |
|---|---|---|---|
| Pyridine H4 | ~7.3-7.5 | ~135-138 | Correlates with C3, C5, C6 |
| Pyridine H5 | ~7.0-7.2 | ~121-123 | Correlates with C3, C4, C6 |
| Pyridine H6 | ~8.3-8.5 | ~147-149 | Correlates with C2, C4, C5 |
| C3-Methyl (CH₃) | ~2.3-2.5 | ~18-20 | Correlates with C2, C3, C4 |
| Isopropyl CH | ~3.0-3.3 | ~30-33 | Correlates with C2, Isopropyl C(CH₃)₂ |
NMR Relaxation Studies and Conformational Dynamics
NMR relaxation studies provide insights into the motion and dynamics of molecules in solution. lu.se For this compound, measuring the longitudinal (T₁) and transverse (T₂) relaxation times can reveal information about the rotational dynamics of the entire molecule and the internal motion of the isopropyl group relative to the pyridine ring. nih.govmanchester.ac.uk The ratio of T₁/T₂ can be sensitive to changes in molecular mobility and intermolecular interactions. rsc.org For instance, studies on pyridine derivatives have shown that these relaxation parameters are influenced by factors like solvent viscosity and the presence of binding partners, which can modulate the rotational correlation times. manchester.ac.ukrsc.org Nuclear Overhauser Effect (NOE) experiments could further be used to determine the preferred conformation by measuring through-space proximity between the protons of the isopropyl group and the protons on the pyridine ring.
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound, and for deducing its structure through the analysis of fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₅N), the expected exact mass would be approximately 149.1204.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.govnih.gov This process provides detailed structural information. For this compound, the fragmentation is likely to be dominated by the loss of stable neutral fragments from the alkyl substituents.
A primary fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the isopropyl group, which is a common fragmentation for isopropyl-substituted aromatics. docbrown.info This would result in a stable secondary benzylic-type cation.
Plausible Fragmentation Pathways in MS/MS
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Plausible Structure of Fragment |
|---|---|---|---|
| 150.1281 ([M+H]⁺) | Loss of CH₃• | 134.1019 | [C₉H₁₂N]⁺ |
Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation Analysis
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.govwikipedia.org This method provides an additional dimension of separation to mass spectrometry, allowing for the differentiation of isomers and conformers. youtube.comyoutube.com When applied to this compound, IM-MS could potentially separate different rotational conformers of the isopropyl group relative to the pyridine ring. Each conformer would have a unique rotationally averaged collision cross-section (CCS), which is a measure of its shape in the gas phase. youtube.com This CCS value is a characteristic physical property that can aid in identification and provide insights into the molecule's three-dimensional structure. youtube.com
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. nih.govnih.gov
Aromatic Ring Vibrations: The C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.
Aliphatic Group Vibrations: The C-H stretching vibrations of the methyl and isopropyl groups would be observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations for these groups would appear in the 1370-1465 cm⁻¹ range.
Substitution Pattern: The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region is often diagnostic of the substitution pattern on the pyridine ring.
While FT-IR and Raman spectroscopy are complementary, some vibrations may be more intense in one technique than the other. For instance, the symmetric vibrations of the non-polar isopropyl group might produce stronger signals in the Raman spectrum, whereas the polar C-N bond vibrations of the pyridine ring would be prominent in the FT-IR spectrum. researchgate.net Shifts in these vibrational frequencies can also indicate intermolecular interactions, such as hydrogen bonding if the molecule is analyzed in a protic solvent.
Anticipated Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (FT-IR / Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Both |
| Aliphatic C-H Stretch | 2850 - 2960 | Both (stronger in Raman) |
| C=C / C=N Ring Stretch | 1400 - 1600 | Both (stronger in IR) |
| CH₃ / CH Bending | 1370 - 1465 | Both |
| Ring Breathing Mode | ~990 - 1050 | Strong in Raman |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
Detailed experimental data on the electronic absorption and emission spectra of this compound are not readily found in scientific literature. However, the electronic transitions can be inferred by examining its structural components: the pyridine ring, the methyl group, and the isopropyl group. The UV-Vis spectrum is expected to be dominated by the π → π* and n → π* transitions of the pyridine ring.
The UV absorption spectrum of the related compound, 3-methylpyridine (B133936) (β-picoline), in aqueous solution does not show absorption above 290 nm. nih.gov This suggests that 3-methylpyridine is not expected to undergo direct photolysis by sunlight. nih.gov For pyridine itself, the UV-Vis spectrum shows absorption maxima at approximately 202 nm and 254 nm in an acidic mobile phase.
The fluorescence properties of this compound are also not specifically reported. Generally, pyridine and its simple alkyl derivatives are not strongly fluorescent. However, the introduction of certain substituents can enhance fluorescence. For instance, studies on 3-hydroxymethyl imidazo[1,2-a]pyridine (B132010) derivatives have shown that they exhibit fluorescence, with the emission properties being influenced by the substituents and the solvent.
Table 1: Electronic Absorption Data for Related Pyridine Compounds
| Compound | Solvent/Conditions | λmax (nm) | Reference |
| 3-Methylpyridine | Aqueous solution | No absorption >290 | nih.gov |
| Pyridine | Acidic mobile phase | 202, 254 |
Note: Data for this compound is not available. The table presents data for related compounds for contextual understanding.
Table 2: Fluorescence Data for Related Pyridine Compounds
| Compound | Solvent/Conditions | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| 3-Hydroxymethyl imidazo[1,2-a]pyridines | Various organic solvents | - | Varies | Varies |
Note: Specific fluorescence data for this compound is not available. The table includes a related class of compounds to illustrate potential fluorescence behavior in substituted pyridines.
X-ray Crystallography and Solid-State NMR for Crystalline Structure Determination
There is no published X-ray crystal structure for the isolated compound this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The determination of its solid-state structure would require the growth of a suitable single crystal and subsequent X-ray diffraction analysis.
However, the crystal structure of a complex containing 3-methylpyridine, namely tetrakis(3-methylpyridine-κN)bis(thiocyanato-κN)nickel(II), has been determined. nih.govnih.gov In this complex, the nickel cation is coordinated to four 3-methylpyridine ligands and two thiocyanate (B1210189) anions, forming a slightly distorted octahedral geometry. nih.govnih.gov This demonstrates the ability of 3-methylpyridine to act as a ligand in coordination complexes.
Similarly, specific solid-state NMR (ssNMR) data for this compound is not available in the literature. Solid-state NMR is a powerful technique for characterizing the structure and dynamics of solid materials. For substituted pyridines, ssNMR can provide valuable information on the local environment of the nitrogen and carbon atoms, as well as insights into intermolecular interactions in the solid state. Studies on the adsorption of pyridine on clay minerals using 15N solid-state NMR have demonstrated the utility of this technique in probing the interactions of pyridine derivatives with surfaces.
Table 3: Crystallographic Data for a Related 3-Methylpyridine Complex
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Reference |
| [Ni(NCS)₂(C₆H₇N)₄] | C₂₆H₂₈N₆NiS₂ | Monoclinic | P2₁/c | 12.345(3) | 16.987(3) | 13.543(3) | 90 | 98.78(2) | 90 | 2804.1(9) | 4 | nih.govnih.gov |
Note: This crystallographic data is for a metal complex containing 3-methylpyridine, not for the isolated this compound.
Derivatization and Functionalization Strategies for 3 Methyl 2 Propan 2 Yl Pyridine
Synthesis of Halogenated Derivatives of 3-Methyl-2-(propan-2-yl)pyridine
Halogenated pyridines are pivotal intermediates in organic synthesis, serving as versatile precursors for cross-coupling reactions and nucleophilic substitutions. The halogenation of this compound can be approached through several methods, with the regiochemical outcome being highly dependent on the reaction conditions and the halogenating agent employed.
Electrophilic halogenation of the pyridine (B92270) ring is generally challenging due to its electron-deficient nature. However, under forcing conditions or with the use of potent halogenating agents, direct halogenation can be achieved. For this compound, the directing effects of the alkyl groups would likely favor substitution at the 4- and 6-positions.
A more controlled approach involves the use of N-halosuccinimides (NCS, NBS, NIS) in the presence of an acid catalyst. This method can offer improved regioselectivity. An alternative strategy for selective halogenation is via the formation of a pyridine N-oxide derivative. The N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. Subsequent deoxygenation would then yield the halogenated pyridine.
Another powerful technique for regioselective halogenation involves a ring-opening/ring-closing sequence via Zincke imine intermediates. nih.gov This method has been shown to be effective for the 3-selective halogenation of a variety of substituted pyridines. nih.gov While not specifically demonstrated on this compound, this strategy could potentially be adapted to introduce a halogen at the 3-position, a challenging feat by other means.
Table 1: Potential Halogenation Strategies for this compound
| Halogenating Agent | Catalyst/Conditions | Expected Major Product(s) | Reference (General Methodology) |
| Cl₂, Br₂, I₂ | High Temperature, Gas Phase | Mixture of 4- and 6-halo isomers | youtube.comgoogle.com |
| N-Chlorosuccinimide (NCS) | Triflic Acid | 4-Chloro-3-methyl-2-(propan-2-yl)pyridine | nih.gov |
| N-Bromosuccinimide (NBS) | Sulfuric Acid | 4-Bromo-3-methyl-2-(propan-2-yl)pyridine | nih.gov |
| N-Iodosuccinimide (NIS) | Acetic Acid | 4-Iodo-3-methyl-2-(propan-2-yl)pyridine | nih.gov |
| Tf₂O, then HNBn₂, then NIS | -78 °C to rt | 3-Iodo-2-methyl-6-(propan-2-yl)pyridine (via Zincke intermediate) | nih.gov |
Note: The listed products are hypothetical and based on general reactivity patterns of substituted pyridines. Experimental verification would be required.
Introduction of Diverse Functional Groups onto the Pyridine Ring and Side Chains
Beyond halogenation, the introduction of other functional groups such as nitro, cyano, and amino groups is crucial for expanding the chemical space of this compound derivatives.
Nitration of the pyridine ring typically requires harsh conditions, such as treatment with fuming nitric acid and sulfuric acid. For this compound, nitration is expected to occur at the positions least deactivated by the electron-withdrawing nitrogen atom, likely the 4- and 6-positions.
The cyano group can be introduced through various methods. For instance, a halogenated derivative can undergo a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide. Alternatively, the Sandmeyer reaction on an amino-substituted pyridine offers another route to cyanopyridines.
Amino groups can be introduced either through nucleophilic aromatic substitution on a pre-existing halopyridine or by reduction of a nitro group. The Chichibabin reaction, which involves the direct amination of pyridines with sodium amide, could also be a viable, though potentially low-yielding, method for introducing an amino group at the 6-position.
Functionalization of the alkyl side chains can be achieved through radical reactions. For example, benzylic-type bromination of the methyl group can be accomplished using N-bromosuccinimide (NBS) with a radical initiator like AIBN. The resulting bromomethylpyridine can then be converted to a variety of other functional groups.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on this compound Scaffolds
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds. sigmaaldrich.comyoutube.com To utilize these powerful reactions, a halogenated derivative of this compound is first required.
Suzuki-Miyaura Coupling: A bromo- or iodo-substituted this compound can be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups.
Heck Reaction: The Heck reaction allows for the coupling of a halopyridine with an alkene. This reaction is typically catalyzed by a palladium(0) species and is used to form substituted alkenes.
Sonogashira Coupling: This reaction involves the coupling of a halopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of pyridyl-substituted alkynes.
Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Scaffold
| Reaction | Coupling Partner | Catalyst System | Product Type | Reference (General Methodology) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative | sigmaaldrich.com |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted alkene | sigmaaldrich.com |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylpyridine | sigmaaldrich.comresearchgate.net |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-Arylaminopyridine | nih.gov |
Note: The feasibility and efficiency of these reactions would depend on the specific position of the halogen on the pyridine ring and the steric hindrance imposed by the isopropyl group.
Regioselective Functionalization of the Isopropyl Side Chain
The isopropyl group on the 2-position of the pyridine ring offers a unique site for functionalization. While C-H activation of such a group is challenging, certain strategies can be envisioned.
One approach could involve directed C-H activation. If a suitable directing group can be installed on the pyridine ring, for example at the 3-position, it could direct a metal catalyst to functionalize the C-H bonds of the isopropyl group.
Another possibility is through radical-based reactions. Under specific conditions, it might be possible to selectively generate a tertiary radical at the isopropyl methine position, which could then be trapped by a suitable reagent. However, achieving high regioselectivity over the benzylic-type methyl group at the 3-position would be a significant challenge.
A more indirect method would involve the synthesis of the pyridine ring from a precursor that already contains a functionalized isopropyl group. For example, a ketone precursor to the isopropyl group could be used in a cyclization reaction to form the pyridine ring, with the ketone then being available for further transformations.
Design and Synthesis of Multi-Substituted Pyridine Analogues Based on the this compound Core
The this compound core can serve as a starting point for the synthesis of more complex, multi-substituted pyridine analogues. By combining the functionalization strategies discussed in the previous sections, a diverse library of compounds can be generated.
For example, a halogenated derivative could first undergo a Suzuki coupling to introduce an aryl group at the 4-position. The methyl group at the 3-position could then be functionalized via radical bromination and subsequent conversion to other groups. Furthermore, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the reactivity of the ring and enable different types of transformations. researchgate.net
The synthesis of multi-substituted pyridines can also be achieved through de novo synthesis, where the desired substitution pattern is built into the molecule from acyclic precursors. elsevierpure.com For instance, a condensation reaction between a β-dicarbonyl compound (or a synthetic equivalent) and an enamine or an ammonia (B1221849) source could be designed to produce a highly substituted pyridine ring with the desired 3-methyl-2-isopropyl substitution pattern along with other functional groups.
By systematically applying these derivatization strategies, a wide range of novel pyridine analogues can be accessed, each with potentially unique biological and material properties, paving the way for new discoveries in various scientific fields.
Molecular Recognition and Ligand Biomacromolecule Interaction Studies of 3 Methyl 2 Propan 2 Yl Pyridine and Its Derivatives Non Clinical Focus
Investigation of Non-Covalent Interactions with Model Biomacromolecules
The binding of any ligand to a biomacromolecule is orchestrated by a symphony of non-covalent interactions. For 3-Methyl-2-(propan-2-yl)pyridine, these interactions are primarily driven by its constituent pyridine (B92270) ring and alkyl substituents.
Hydrogen Bonding and π-Stacking Interactions Analysis
The pyridine ring is a key player in forming specific interactions. The nitrogen atom in the pyridine ring of this compound is a hydrogen bond acceptor. This allows it to form hydrogen bonds with suitable donor groups found in the side chains of amino acids like serine, threonine, or asparagine, or with the backbone amide protons of a protein. nih.govnih.gov The strength and geometry of these hydrogen bonds are critical for the stability of the ligand-protein complex.
Furthermore, the aromatic nature of the pyridine ring enables it to participate in π-stacking interactions. These interactions occur with aromatic residues in proteins, such as phenylalanine, tyrosine, and tryptophan. The electron-donating methyl and isopropyl groups on the pyridine ring can modulate its electronic properties, potentially influencing the strength of these π-stacking interactions. nih.gov Studies on substituted pyridine carboxamides have demonstrated the importance of π-stacking in defining the crystal lattice, with interplanar separations indicative of these interactions. nih.gov The interplay between hydrogen bonding and π-stacking is a recurring theme in the assembly of supramolecular structures involving pyridine-containing molecules. nih.gov
Hydrophobic Interactions and Ligand Binding Site Characterization
The alkyl substituents, a methyl group at position 3 and an isopropyl group at position 2, are pivotal for engaging in hydrophobic interactions. These nonpolar groups are driven to associate with hydrophobic pockets within a protein's binding site, a process that is entropically favorable as it displaces ordered water molecules from these surfaces. The size and shape of the isopropyl group, being bulkier than the methyl group, would demand a correspondingly shaped hydrophobic pocket for optimal binding.
The characterization of a ligand binding site often involves assessing its hydrophobicity. The presence of the methyl and isopropyl groups on this compound suggests a preference for binding sites rich in hydrophobic amino acid residues such as valine, leucine, isoleucine, and alanine. The addition of a methyl group to a ligand has been shown to favorably contribute to binding when it fits into an empty hydrophobic pocket within the protein. nih.gov
Computational Modeling of Molecular Docking with Representative Protein Binding Pockets
In the absence of experimental structural data, computational modeling, particularly molecular docking, serves as a powerful tool to predict the binding mode and affinity of a ligand to a protein target. For this compound, docking studies would be performed against a variety of representative protein binding pockets to understand its potential interaction landscape.
A typical docking protocol would involve:
Preparation of the Ligand Structure: Generating a 3D conformation of this compound.
Selection of Target Proteins: Choosing a set of proteins with well-defined binding pockets that exhibit a range of characteristics (e.g., hydrophobic, polar, aromatic).
Docking Simulation: Using algorithms to place the ligand into the binding pocket in various orientations and conformations and scoring these poses based on a scoring function that estimates the binding affinity.
The results of such simulations would provide insights into the preferred binding poses, the key interacting residues, and the calculated binding energies. For instance, docking studies on other pyridine derivatives have successfully identified crucial hydrogen bonding and hydrophobic interactions that contribute to their biological activity. nih.gov
| Interaction Type | Potential Interacting Residues in a Model Protein | Contributing Moiety of the Ligand |
| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Backbone Amides | Pyridine Nitrogen |
| π-Stacking | Phenylalanine, Tyrosine, Tryptophan | Pyridine Ring |
| Hydrophobic Interactions | Valine, Leucine, Isoleucine, Alanine, Methionine | Methyl and Isopropyl Groups |
Spectroscopic Probes for Studying Molecular Interactions with Biological Substrates
Various spectroscopic techniques can be employed to experimentally probe the interactions of this compound with model biological substrates like proteins or nucleic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique to study ligand-protein interactions. Chemical shift perturbation (CSP) studies, where the NMR spectrum of the protein is monitored upon addition of the ligand, can identify the amino acid residues involved in binding. For a molecule like this compound, changes in the chemical shifts of the protons on the pyridine ring and the alkyl groups upon binding would provide direct evidence of interaction. nih.gov
Fluorescence Spectroscopy: If the target biomacromolecule contains fluorescent amino acids like tryptophan, the binding of a ligand can quench or enhance this fluorescence, providing information on the binding affinity and stoichiometry.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.
Infrared (IR) and Raman Spectroscopy: These techniques can detect changes in the vibrational modes of the ligand and the biomacromolecule upon complex formation, particularly changes associated with hydrogen bonding.
Elucidation of General Molecular Recognition Principles for Substituted Pyridines
The study of this compound and its derivatives contributes to the broader understanding of molecular recognition principles for substituted pyridines. acs.org Several key principles can be highlighted:
Directionality of Hydrogen Bonds: The lone pair of electrons on the pyridine nitrogen dictates a specific geometry for hydrogen bond formation, which is a critical determinant of binding orientation.
Influence of Substituents on π-System: The electronic nature of substituents on the pyridine ring can tune the electron density of the aromatic system, thereby modulating the strength of π-stacking and cation-π interactions. nih.gov
Steric and Conformational Effects: The size and shape of the substituents, such as the isopropyl group in this case, impose steric constraints that demand a complementary binding pocket. The conformational flexibility of the ligand also plays a role in the binding process.
The Hydrophobic Effect: The desolvation of nonpolar substituents upon binding to a hydrophobic pocket is a major driving force for ligand association.
By systematically studying a range of substituted pyridines, including this compound, a more refined understanding of the structure-activity relationships governing their interactions with biological targets can be achieved.
Applications of 3 Methyl 2 Propan 2 Yl Pyridine in Advanced Materials and Supramolecular Chemistry
Utilization as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
There is currently no specific data or published research detailing the use of 3-Methyl-2-(propan-2-yl)pyridine as a ligand in the synthesis of coordination complexes or metal-organic frameworks (MOFs).
Theoretically, the nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. The steric hindrance provided by the adjacent isopropyl and methyl groups would be a critical factor in its coordination behavior, influencing the geometry and stability of potential metal complexes. Compared to less substituted pyridines, the bulky groups in this compound would likely favor the formation of complexes with lower coordination numbers or could be used to create specific pockets or channels within a larger framework. However, without experimental data, the types of metals it could coordinate with and the resulting structures of any MOFs are unknown.
Incorporation into Polymeric Systems for Functional Material Development
No specific research articles or patents were found that describe the incorporation of this compound into polymeric systems for the development of functional materials.
In principle, this compound could be functionalized to create a polymerizable monomer. For example, the introduction of a vinyl group or other reactive moiety would allow it to be incorporated into polymer chains via various polymerization techniques. The pyridine unit within the polymer backbone or as a pendant group could then impart specific properties to the material, such as pH-responsiveness, metal-coordination capabilities, or specific thermal characteristics. The hydrophobic nature of the isopropyl and methyl groups might also influence the solubility and self-assembly properties of such a polymer. This remains a hypothetical application without direct research to substantiate it.
Self-Assembly Studies of this compound Derivatives
There is no available literature on the self-assembly of derivatives of this compound.
Role as a Building Block in Complex Chemical Architectures and Nanosystems
Information regarding the use of this compound as a building block for complex chemical architectures or nanosystems is not present in the current scientific literature.
As a substituted pyridine, it could theoretically serve as a foundational piece (a building block) for the synthesis of more complex molecules. Its specific steric and electronic profile could be exploited in multi-step syntheses to direct the formation of larger, well-defined chemical structures. In nanosystems, it could be used to functionalize surfaces or as a component in the directed assembly of nanoscale objects. However, these potential applications are speculative and are not supported by published research at this time.
Future Research Directions and Emerging Opportunities for 3 Methyl 2 Propan 2 Yl Pyridine
Exploration of Photoredox Catalysis in 3-Methyl-2-(propan-2-yl)pyridine Functionalization
Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, offering mild and efficient pathways for creating complex molecules. acs.orgnih.gov The direct functionalization of pyridine (B92270) rings, a traditionally challenging endeavor due to their electron-deficient nature, is a prime area for the application of these methods. researchgate.netrsc.org Future research on this compound is poised to harness photoredox catalysis for selective C-H bond functionalization. researchgate.netrsc.org This approach allows for the direct attachment of various functional groups to the pyridine core without the need for pre-functionalized starting materials, enhancing synthetic efficiency. rsc.org
A key focus will be on achieving regioselectivity, targeting specific positions on the pyridine ring or even the alkyl substituents. acs.org The development of novel photocatalytic systems, potentially using organic dyes or metal complexes, could enable the introduction of alkyl, amide, and phosphinoyl groups under mild, transition-metal-free conditions. acs.org By generating pyridyl radicals through a single-electron transfer (SET) process, these methods can lead to unique reactivity and the formation of valuable C(sp²)–C(sp³) bonds. acs.org The ability to functionalize such heterocycles at a late stage is particularly valuable in medicinal chemistry for creating diverse molecular libraries. charnwooddiscovery.com
Table 1: Potential Photoredox-Catalyzed Functionalization Reactions
| Reaction Type | Reagents/Catalysts | Potential Products |
|---|---|---|
| Alkylation | Alkyl halides, photoredox catalyst | Alkylated this compound derivatives |
| Arylation | Aryl boronic acids, photoredox catalyst | Arylated this compound derivatives |
Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability
The principles of green chemistry are increasingly guiding the development of new synthetic routes, emphasizing the importance of atom economy and the reduction of waste. nih.gov For a molecule like this compound, future research will likely focus on creating it through more sustainable and efficient methods than traditional multi-step syntheses. acsgcipr.org This includes the development of one-pot reactions or telescoped processes that minimize intermediate isolation steps. acsgcipr.org
A significant goal is to improve the atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. scranton.edu Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions. scranton.edu Researchers are exploring multi-component reactions where several starting materials are combined in a single step to form the desired pyridine ring structure. acsgcipr.org The use of environmentally benign solvents, such as water, and the avoidance of toxic reagents are also key considerations in developing these greener synthetic pathways. nih.gov
Advanced In Situ Spectroscopic Studies of Reaction Intermediates and Mechanistic Pathways
A deep understanding of how a chemical reaction proceeds is fundamental to optimizing it and discovering new transformations. Advanced spectroscopic techniques that allow for the observation of reactions as they happen, known as in situ or operando spectroscopy, are becoming indispensable tools for mechanistic studies. wikipedia.orgrsc.org For the synthesis and functionalization of this compound, these methods can provide invaluable insights into the short-lived intermediates and transition states that govern the reaction's outcome.
Techniques like in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can monitor the concentration of reactants, products, and intermediates in real-time. researchgate.netornl.gov This data allows for the elucidation of complex reaction networks and the identification of rate-determining steps. researchgate.net For instance, electrochemical surface-enhanced Raman spectroscopy (EC-SERS) can be used to study the behavior of pyridine molecules at an electrode surface, revealing details about their adsorption and reactivity. acs.org By combining experimental data with computational modeling, a comprehensive picture of the reaction mechanism can be constructed, paving the way for more rational and efficient process design. nih.gov
Integration into Advanced Chemoinformatics and Machine Learning Models for Predictive Chemistry
The fields of chemoinformatics and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. researchgate.netnih.gov For this compound and its derivatives, these computational tools offer a powerful approach to accelerate discovery and development. mdpi.com By building predictive models, researchers can screen large virtual libraries of compounds to identify candidates with desired characteristics, significantly reducing the need for extensive and time-consuming laboratory experiments. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. chemrevlett.com These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or other properties. chemrevlett.com For pyridine derivatives, QSAR models have been successfully used to predict their potential as therapeutic agents. chemrevlett.comchemrevlett.com Machine learning algorithms can also be trained on vast datasets of known reactions to predict the products of new chemical transformations or to suggest optimal reaction conditions. nih.gov This integration of computational and experimental chemistry holds immense promise for the future of molecular design and synthesis. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4,6-collidine |
| N-((trifluoromethyl)thio)saccharin |
| 2-methoxypropene |
| formaldehyde |
| 4-Nitrobenzyl bromide |
| benzyl bromide |
| triflic anhydride (B1165640) |
| phosphorus pentoxide |
| diisopropyl zinc |
| 2-acetylpyridine |
| dicyclopentylzinc |
| (1R,2S)-ephedrine |
| 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol |
| 5-bromo-2-methylpyridin-3-amine |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide |
| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine |
| N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide |
| 3-acetyl-6-methyl-2-(methylthio)pyridine |
| methyl fluorosulfonyldifluoroacetate |
| 2,3-dimethyl-2-butene |
| mesitylene |
| 2-vinylazaarenes |
| N,N'-dimethyl-N,N'-dipyridin-2-ylpyridine-2,6-diamine |
| 1,1,1-tris(pyrid-2-yl)ethane |
| 4,4'-dimethoxycarbonyl-2,2'-bipyridine |
| 2,2'-bipyrazine |
| 2,2'-bipyridine |
| 1,10-phenanthroline |
| N-alkylimidazole |
| 2-methoxyprop-2-yl |
| 4-nitrobenzyl-substituted pyridinium (B92312) bromide |
| 1-alkyl- and 1-alkoxymethylimidazolium lactates |
| trimeric imidazolium (B1220033) bromide |
| picric acid |
| dimeric imidazolium salt |
| 3,5-dipropyl pyridine |
| 5-ethyl-2-methyl pyridine |
| 2-phenyl pyridine |
| N-methylpyrrolidine |
| tetrahydrofuran |
| 3,4 - dihydropyrimidin-2(1H)-ones |
| 1,4-diazabicyclo (2.2.2)octane |
| 2-methylquinoxaline |
| crotonaldehyde |
| aniline |
| indole |
| methanol |
| triphenylpyrylium tetrafluoroborate |
| (2,2,6,6-tetramethylpiperidin-1-yl)oxyl |
| anisole |
| pyrazole |
| 2-(diphenylphosphanyl)-1-aminocyclohexane |
| bisacodyl |
| pyriproxyfen |
| vismodegib |
| N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide |
| carboxin |
| teixobactin |
| pyrimido-isoquinolin-quinone |
| Enterococcus faecium |
Q & A
Q. How is this compound utilized in studying surface-adsorption phenomena in environmental chemistry?
Q. What role does this compound play in the development of fluorescent probes or sensors?
- Methodology : Functionalization with fluorophores (e.g., dansyl or coumarin) enables pH or metal-ion sensing. Quantum yield and Stokes shifts are optimized by modifying the pyridine ring’s electronic environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
